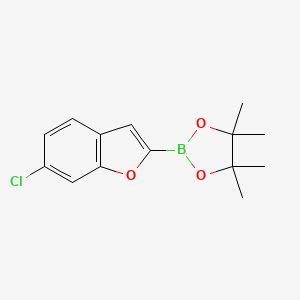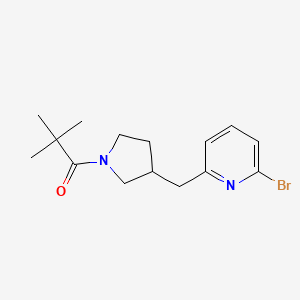
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
“1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound with the molecular formula C12H15BrN2O . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The boiling point and other physical properties of this compound are not specified in the available resources .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Bogdanowicz et al. (2013) involved the synthesis of new cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, which is structurally related to the compound . These derivatives exhibited significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Lewis Basicity and Ligand Applications
Kleoff et al. (2019) explored the synthesis of electron-rich dialkylamino-substituted terpyridines, utilizing bromo-substituted pyridines in the process. Their research indicates the high Lewis basicity of such compounds, suggesting their efficacy as ligands in various chemical applications, such as catalysis and material science (Kleoff et al., 2019).
Organocatalysis
Cui Yan-fang (2008) studied a compound structurally similar to the requested chemical, focusing on its application in organocatalysis. The compound demonstrated effectiveness in catalyzing asymmetric Michael addition reactions, a crucial process in organic synthesis (Cui Yan-fang, 2008).
Applications in Organometallic Chemistry
Research by Fleck et al. (2003) on N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to the one , highlights its importance as an intermediate in the preparation of various organometallic compounds, particularly in the synthesis of antibiotics (Fleck et al., 2003).
Chemical Reduction and Synthesis
Swan and Wilcock (1974) conducted studies involving the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones, shedding light on the chemical behavior of compounds with pyrrolidinyl groups and their potential in synthetic chemistry (Swan & Wilcock, 1974).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine for the preparation of various pyridine-based ligands. This research is relevant due to the pyridine component, indicating potential applications in the field of supramolecular chemistry (Schubert & Eschbaumer, 1999).
Propiedades
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-15(2,3)14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJKCPMJLYOWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


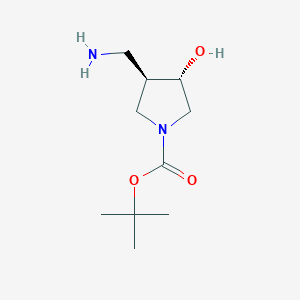
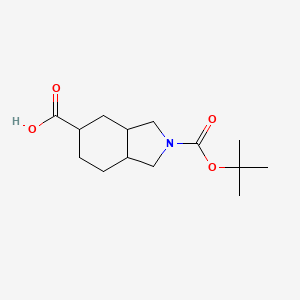

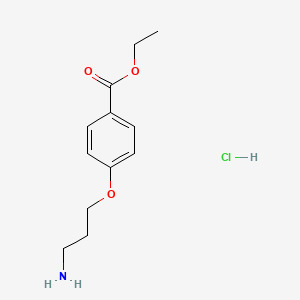
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)

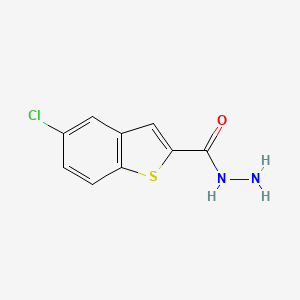

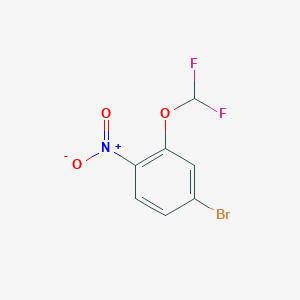

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)

